Fructose is a simple monosaccharide, a type of sugar, found in many plant foods. It is naturally present in fruits, honey, and some vegetables. Fructose is also widely used as a sweetening additive in the form of high-fructose corn syrup (HFCS), a mixture of glucose and fructose. []
Fructose is a ketohexose, meaning it is a six-carbon sugar with a ketone functional group. It is sweeter than glucose and sucrose, contributing to the palatability of many foods and beverages. []
In scientific research, fructose serves as a model compound for studying carbohydrate metabolism, enzyme kinetics, and the effects of dietary sugars on various biological processes. [, , , , , , , ]
Fructose is primarily metabolized in the liver, where it undergoes different metabolic pathways than glucose. Unlike glucose, fructose bypasses the rate-limiting step of glycolysis, leading to rapid phosphorylation and depletion of ATP. This can trigger a cascade of metabolic events, including increased uric acid production, de novo lipogenesis, and potential contributions to insulin resistance, hypertriglyceridemia, and nonalcoholic fatty liver disease (NAFLD). [, , , , , ]
Fructose metabolism also involves the production of lactate, which can be utilized by extrasplanchnic tissues, such as muscles and the brain. This pathway, known as the fructose-lactate shuttle, highlights the potential role of fructose in energy metabolism beyond the liver. [, ]
Although fructose is naturally present in fruits and other food sources, it can also be synthesized through various methods. One common approach is the isomerization of glucose using glucose isomerase enzyme. [] This enzymatic process converts glucose into fructose, providing a cost-effective method for producing HFCS.
Fructose undergoes various chemical reactions, including oxidation, reduction, and condensation reactions. These reactions are important for its metabolism and biological functions. [, ] For example, fructose can react with amino acids, contributing to non-enzymatic browning reactions in food processing. []
The mechanism of action of fructose depends on the specific context. In terms of its sweetness perception, fructose interacts with taste receptors on the tongue, triggering a signaling cascade that leads to the sensation of sweetness. In terms of its metabolic effects, fructose is rapidly metabolized in the liver, bypassing the regulatory steps of glucose metabolism and leading to alterations in lipid and carbohydrate metabolism. [, , , ]
While fructose is a naturally occurring sugar, excessive consumption can have adverse metabolic effects. High fructose intake is linked to increased risk of obesity, metabolic syndrome, NAFLD, and cardiovascular disease. [, , , , , ] Individuals with hereditary fructose intolerance (HFI) experience severe adverse reactions to fructose due to a genetic deficiency in the enzyme aldolase B. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6